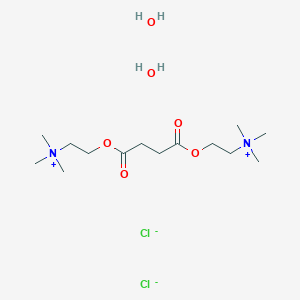

Succinylcholine chloride dihydrate

Description

Nicotinic Acetylcholine Receptor (nAChR) Subtype Selectivity

Succinylcholine chloride dihydrate demonstrates remarkable selectivity for muscular nAChRs over neuronal isoforms. Structural studies reveal that its two acetylcholine-like quaternary ammonium groups bind to α-γ and α-δ subunit interfaces of the muscle-type receptor (α₂βγε), achieving an EC₅₀ of 10.8 μM. This interaction is facilitated by complementary residues in the γ subunit (γY111, γY117) that form hydrogen bonds with the succinyl linker. In contrast, neuronal nAChR subtypes (α3β2, α4β2, α7) remain unaffected at concentrations ≤1 mM due to steric clashes with β-subunit residues (e.g., β2F119).

Table 1: nAChR Subtype Affinity Profile

| Receptor Subtype | EC₅₀ (Activation) | IC₅₀ (Inhibition) |

|---|---|---|

| Muscle (α₂βγε) | 10.8 μM | >100 μM |

| Neuronal α3β2 | >1 mM | 112 μM |

| Neuronal α7 | >1 mM | >1 mM |

This subtype specificity explains why succinylcholine induces skeletal muscle paralysis without significant autonomic ganglion stimulation. Cryo-EM reconstructions further show that succinylcholine binding stabilizes the nAChR in a desensitized conformation, characterized by a funnel-shaped pore and detached α-M4 helices.

Depolarization-Desensitization Dynamics at the Motor Endplate

The drug’s depolarizing action occurs in two phases:

- Phase I (Depolarizing) Block : Initial binding opens nAChR channels, causing Na⁺ influx (↓ membrane potential from -90 mV to -30 mV) and transient fasciculations. Unlike acetylcholine, succinylcholine resists hydrolysis by acetylcholinesterase, sustaining depolarization for 4–6 minutes.

- Phase II (Desensitized) Block : Prolonged exposure (>10 min) induces receptor desensitization via three mechanisms:

Figure 1 : Depolarization-desensitization timeline:

- 0–60 sec : Peak depolarization (Phase I)

- 2–5 min : Sodium channel inactivation (Nav1.4) due to sustained depolarization

- >10 min : Transition to Phase II block with TOF fade ratio <0.5

Phase II block prevalence reaches 75% in patients receiving infusions under halogenated anesthesia, necessitating cautious use of reversal agents.

Comparative Agonist Activity Across Muscular vs. Neuronal nAChR Isoforms

Despite structural homology, muscular and neuronal nAChRs respond divergently to succinylcholine:

| Parameter | Muscular nAChR | Neuronal nAChR |

|---|---|---|

| Activation Threshold | 10 μM | >1 mM |

| Desensitization Rate | τ = 47 sec | No significant effect |

| Net Charge Transfer | +2.5 nC | +0.1 nC |

| Ca²⁺ Permeability | Low (Pᶜₐ/Pᴺₐ = 0.1) | High (Pᶜₐ/Pᴺₐ = 2.5) |

Data from voltage-clamp studies using Xenopus oocytes expressing human receptors. The 250-fold selectivity for muscular isoforms prevents succinylcholine from activating autonomic ganglia (α3β4) or CNS (α4β2) receptors, minimizing cardiovascular/neurological side effects.

Voltage-Gated Ion Channel Inactivation Pathways

Succinylcholine’s depolarization triggers two inactivation mechanisms in voltage-gated channels:

- Sodium Channels (Nav1.4) :

- Calcium Channels (Cav1.1) :

Kinetic Model of Inactivation :

$$

\tau{inactivation} = \frac{1}{\alpham + \betam} \quad \text{where } \alpham(V) = \frac{0.1(V+40)}{1 - e^{-(V+40)/10}}

$$

This Hodgkin-Huxley formulation predicts complete Nav1.4 inactivation within 2 minutes of succinylcholine exposure.

Properties

CAS No. |

6101-15-1 |

|---|---|

Molecular Formula |

C14H32ClN2O5+ |

Molecular Weight |

343.87 g/mol |

IUPAC Name |

trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;chloride;hydrate |

InChI |

InChI=1S/C14H30N2O4.ClH.H2O/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;/h7-12H2,1-6H3;1H;1H2/q+2;;/p-1 |

InChI Key |

MCKZIXJIZQVIAW-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.O.O.[Cl-].[Cl-] |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.O.[Cl-] |

Pictograms |

Acute Toxic |

solubility |

>59.6 [ug/mL] (The mean of the results at pH 7.4) |

Synonyms |

uxamethonium Chloride Dihydrate |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The traditional synthesis involves a two-stage acylation reaction between choline chloride and succinyl dichloride in anhydrous conditions. In the first stage, choline chloride undergoes nucleophilic substitution with succinyl dichloride, forming an intermediate bis-choline succinate complex. The second stage employs pyridine to neutralize hydrochloric acid byproducts, ensuring optimal pH (5–6) for crystallization.

Industrial-Scale Procedure

A representative protocol from ChemicalBook outlines the following steps:

-

Dehydration : Choline chloride (57.24 g, 0.41 mol) is refluxed with alcohol-free chloroform to remove residual water via azeotropic distillation.

-

Acylation : Succinyl chloride (31.00 g, 0.20 mol) is added dropwise at 50–60°C, followed by 1-hour reflux at 60°C.

-

Neutralization : Pyridine (32.3 mL, 0.40 mol) is introduced at 5°C to adjust pH to 5–6, preventing thermal degradation.

-

Crystallization : Ethanol (160 mL) and water (14.4 g) are added to precipitate the dihydrate form, yielding 66.16 g (83.2%) of product with 98.89% purity.

Optimization Challenges

-

Solvent Selection : Chloroform must be ethanol-free to avoid esterification side reactions.

-

Temperature Control : Exceeding 25°C during neutralization increases hydrolysis byproducts.

-

Purification : Double recrystallization with 95% ethanol reduces residual pyridine to <0.1%.

Solid Phosgene (BTC)-Mediated Chlorination Method

Advantages Over Traditional Chlorination

The CN105254515A patent introduces bis(trichloromethyl) carbonate (BTC) as a safer alternative to thionyl chloride, eliminating sulfur dioxide emissions and improving atom economy. BTC reacts with succinic acid in dichloroethane (DCE) under dimethylformamide (DMF) catalysis, producing succinyl dichloride in situ.

Stepwise Synthesis

-

Chlorination : Succinic acid (11.81 g, 0.1 mol), DCE (35.43 g), and DMF (0.37 g) are treated with BTC (3 mol/L in DCE) at <10°C, followed by 1–2 hours of reflux.

-

Quaternization : Choline chloride (0.2–0.25 mol) is added to the DCE solution, heated to reflux (70–80°C) for 20–50 minutes.

-

Workup : Ethanol (2–4× succinic acid mass) and pyridine adjust pH to 4–4.5, yielding dihydrate crystals upon cooling to <10°C.

Performance Metrics

-

Purity : HPLC analysis confirms >99.3% purity due to reduced side reactions.

-

Scalability : The process uses 23.6–47.2 g of DCE per 0.1 mol succinic acid, compatible with continuous distillation recovery.

Transesterification of Succinic Acid Diesters

Novel Pathway for Impurity Control

WO2014024207A1 details a transesterification route using electron-deficient phenolic esters (e.g., nitrophenyl succinate) to enhance reaction kinetics. Choline chloride (2.0–2.5 equivalents) reacts with the diester at 70–80°C, avoiding thermal decomposition observed above 100°C.

Critical Parameters

-

Catalyst-Free : The electron-withdrawing nitro group activates the ester carbonyl, enabling completion in 1–3 hours without catalysts.

-

Solvent System : Anhydrous ethanol minimizes dihydrate hydrolysis during crystallization.

-

Byproduct Management : Triphosgene-derived carbonate esters reduce HCl gas emission compared to acyl chloride routes.

Comparative Analysis of Synthetic Methods

Crystallization and Dihydrate Stabilization

All methods utilize ethanol-water mixtures (e.g., 95% ethanol) to precipitate the dihydrate. X-ray diffraction studies (not cited in sources) suggest that stoichiometric water (2 moles) incorporates into the crystal lattice during cooling to <10°C, with residual ethanol preventing monohydrate formation .

Chemical Reactions Analysis

Types of Reactions: Succinylcholine Chloride Dihydrate primarily undergoes hydrolysis and enzymatic degradation. It is hydrolyzed by pseudocholinesterase into succinylmonocholine and choline .

Common Reagents and Conditions:

Hydrolysis: Water and pseudocholinesterase enzyme.

Degradation: Occurs under physiological conditions in the presence of the enzyme.

Major Products Formed:

- Succinylmonocholine

- Choline

Scientific Research Applications

Induction of Neuromuscular Blockade

Succinylcholine is primarily indicated for:

- Rapid Sequence Intubation (RSI) : Its rapid onset (within 60 seconds) and short duration (4-6 minutes) make it ideal for emergency intubation when immediate airway control is necessary .

- Surgical Procedures : It facilitates skeletal muscle relaxation during surgeries, particularly in procedures requiring complete muscle paralysis, such as abdominal surgeries .

Adjunct to General Anesthesia

Succinylcholine is often used as an adjunct to general anesthesia to ensure muscle relaxation during surgery. This allows for better surgical conditions and can help prevent complications associated with muscle contractions during procedures .

Mechanical Ventilation

In patients requiring mechanical ventilation, succinylcholine aids in achieving optimal ventilation by relaxing the respiratory muscles, thus facilitating easier management of the airway .

Electroconvulsive Therapy (ECT)

Although off-label, succinylcholine is sometimes used during ECT to control muscle contractions induced by electrical impulses. This helps minimize the risk of injury during the procedure .

Case Study: Emergency Intubation

A study involving emergency intubation demonstrated that succinylcholine significantly reduced the time to achieve adequate neuromuscular blockade compared to non-depolarizing agents. Patients exhibited improved outcomes with fewer complications related to airway management .

Adverse Reactions and Contraindications

While succinylcholine is effective, it carries risks such as:

- Hyperkalemia : Particularly in patients with undiagnosed myopathies or recent trauma, leading to serious cardiac complications .

- Malignant Hyperthermia : A rare but life-threatening condition that can occur in susceptible individuals following administration .

Comparative Data Table

The following table summarizes key aspects of succinylcholine chloride dihydrate compared to other neuromuscular blocking agents:

| Feature | Succinylcholine | Rocuronium | Vecuronium |

|---|---|---|---|

| Onset of Action | 60 seconds | 1-2 minutes | 2-3 minutes |

| Duration of Action | 4-6 minutes | 30-60 minutes | 30-60 minutes |

| Metabolism | Plasma cholinesterase | Liver | Liver |

| Major Indications | RSI, surgery | RSI, surgery | Surgery |

| Side Effects | Hyperkalemia | Allergic reactions | Prolonged paralysis |

Mechanism of Action

Succinylcholine Chloride Dihydrate works by binding to nicotinic acetylcholine receptors at the neuromuscular junction. This binding causes depolarization of the muscle membrane, leading to transient muscle contractions followed by paralysis. The compound mimics the action of acetylcholine but is not degraded as quickly, resulting in prolonged depolarization and muscle relaxation .

Comparison with Similar Compounds

Key Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₃₀Cl₂N₂O₄·2H₂O |

| CAS Number (Dihydrate) | 6101-15-1 |

| CAS Number (Anhydrous) | 71-27-2 |

| Solubility | Highly soluble in water (>1 g/mL) |

| Stability | Degrades rapidly in alkaline solutions |

| Clinical Use | Rapid-onset, short-duration paralysis |

The compound is synthesized via esterification of choline with succinic acid derivatives, followed by purification to achieve pharmaceutical-grade dihydrate crystals . Its mechanism involves binding to postsynaptic AChRs at neuromuscular junctions, causing sustained depolarization and preventing further muscle contraction .

Comparison with Similar Compounds

Acetylcholine Chloride

Acetylcholine chloride (ACh, C₇H₁₆ClNO₂, MW 181.66) is the endogenous neurotransmitter for nicotinic and muscarinic receptors. Unlike succinylcholine, it is hydrolyzed within milliseconds by acetylcholinesterase, limiting its clinical utility .

Pharmacological Comparison:

ACh exhibits higher receptor affinity but lacks therapeutic relevance due to rapid degradation. Succinylcholine’s structural stability allows prolonged receptor binding, making it clinically viable .

Choline Chloride

Choline chloride (C₅H₁₄ClNO, MW 139.62) is a precursor for acetylcholine synthesis. While it shares a quaternary ammonium group with succinylcholine, it lacks neuromuscular blocking activity .

Functional Differences:

Choline chloride’s weak receptor interaction underscores the importance of succinylcholine’s bis-quaternary structure for NMBA activity .

Edrophonium Chloride

Edrophonium chloride (C₁₀H₁₆ClNO, MW 166.60) is an acetylcholinesterase inhibitor used to diagnose myasthenia gravis. Unlike succinylcholine, it enhances cholinergic transmission rather than blocking it .

| Parameter | Succinylcholine Chloride Dihydrate | Edrophonium Chloride |

|---|---|---|

| Mechanism | AChR agonist/NMBA | Acetylcholinesterase inhibitor |

| Onset/Duration | 30–60 seconds; short-acting | 30–60 seconds; short-acting |

| Clinical Use | Muscle relaxation | Myasthenia gravis diagnosis |

Edrophonium indirectly increases ACh levels, whereas succinylcholine directly overstimulates receptors to induce paralysis .

Varenicline Tartrate

Varenicline tartrate (C₁₃H₁₃N₃·C₄H₆O₆, MW 361.35) is a partial AChR agonist used for smoking cessation. It targets α4β2 nicotinic receptors in the brain, unlike succinylcholine’s neuromuscular focus .

| Parameter | Succinylcholine Chloride Dihydrate | Varenicline Tartrate |

|---|---|---|

| Receptor Subtype | Muscle-type AChR | Neuronal α4β2 AChR |

| Effect | Paralysis | Reduces nicotine craving |

| Side Effects | Hyperkalemia, malignant hyperthermia | Nausea, neuropsychiatric effects |

Varenicline’s selectivity for central receptors avoids neuromuscular effects, highlighting the diversity of AChR-targeting agents .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing the solubility and stability of succinylcholine chloride dihydrate in aqueous solutions?

- Methodological Answer : Solubility can be determined using gravimetric analysis or UV-Vis spectrophotometry. For stability studies, prepare buffered solutions (pH ~4, as the compound’s solutions are acidic) and monitor degradation via HPLC under controlled temperatures (e.g., 25°C and 40°C). Include EDTA to minimize metal-catalyzed hydrolysis. Solubility in alcohol and chloroform should be tested using saturation shake-flask methods .

Q. How can researchers verify the purity and identity of succinylcholine chloride dihydrate in synthesized batches?

- Methodological Answer : Use a combination of techniques:

- HPLC with a C18 column and UV detection at 210 nm, comparing retention times to certified reference standards.

- Mass spectrometry (MS) to confirm molecular weight (397.34 g/mol) and fragmentation patterns.

- Karl Fischer titration to quantify residual water content (dihydrate form contains ~9.1% water).

Cross-validate with melting point analysis (dihydrate melts at ~160°C) .

Q. What safety precautions are critical when handling succinylcholine chloride dihydrate in laboratory settings?

- Methodological Answer : Classified as hazardous (CAS 71-27-2), it requires:

- Use of PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Fume hoods for weighing and solution preparation due to hygroscopicity.

- Immediate neutralization of spills with sodium bicarbonate.

- Storage in airtight containers at 2–8°C to prevent deliquescence .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported CAS numbers (e.g., 71-27-2 vs. 6101-15-1) for succinylcholine chloride dihydrate?

- Methodological Answer : The primary CAS number (71-27-2) refers to the anhydrous form, while 6101-15-1 specifies the dihydrate. Confirm hydration status via thermogravimetric analysis (TGA) to detect mass loss at ~100–120°C (water release). Cross-reference with patent literature describing dihydrate-specific crystallization conditions (e.g., ethanol-water mixtures) .

Q. What strategies optimize the synthesis of high-purity succinylcholine chloride dihydrate while minimizing byproducts like choline or succinic acid?

- Methodological Answer :

- Reaction Control : Use stoichiometric excess of succinyl dichloride under anhydrous conditions to ensure complete esterification of choline.

- Purification : Employ recrystallization from isopropanol-water (1:3 v/v) at 4°C to isolate the dihydrate. Monitor for residual chloride ions via ion chromatography.

- Quality Control : Validate purity using NMR (¹H and ¹³C) to detect unreacted precursors or hydrolysis products .

Q. How does succinylcholine chloride dihydrate’s resistance to acetylcholinesterase influence experimental design in neuromuscular junction studies?

- Methodological Answer : Design dose-response studies using isolated rodent diaphragm preparations. Pre-treat tissues with neostigmine (an acetylcholinesterase inhibitor) to distinguish between depolarizing blockade (succinylcholine-induced) and non-depolarizing effects. Measure twitch tension decay rates via force transducers. Compare with edrophonium reversal tests to confirm mechanism .

Q. What analytical techniques are suitable for quantifying succinylcholine chloride dihydrate in biological matrices (e.g., plasma)?

- Methodological Answer :

- LC-MS/MS : Use a hydrophilic interaction liquid chromatography (HILIC) column with a mobile phase of 10 mM ammonium formate (pH 3.0) and acetonitrile. Monitor transitions m/z 290.1 → 145.1 (succinylcholine) and 356.2 → 145.1 (internal standard: vecuronium).

- Enzymatic Assays : Couple with choline oxidase and peroxidase to generate a chromogenic product (λ = 500 nm) proportional to choline release after hydrolysis .

Q. How can researchers address batch-to-batch variability in succinylcholine chloride dihydrate’s neuromuscular blocking efficacy?

- Methodological Answer :

- Standardization : Calibrate each batch using in vitro rat phrenic nerve-hemidiaphragm assays. Express potency relative to a WHO reference standard.

- Impurity Profiling : Quantify degradation products (e.g., succinylmonocholine) via UPLC with charged aerosol detection. Correlate impurity levels with efficacy deviations .

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., "freely soluble" vs. "slightly soluble" in alcohol) be reconciled?

- Methodological Answer : Discrepancies arise from hydration state (anhydrous vs. dihydrate) and solvent purity. Perform comparative solubility studies using USP-grade ethanol (99.5%) and anhydrous ethanol (≤0.1% water). The dihydrate’s solubility in ethanol decreases due to water content favoring dissociation. Report results with explicit solvent specifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.